molecular formula C60H84N2O16 B057159 贝洛尼布半草酸盐 CAS No. 529511-79-3

贝洛尼布半草酸盐

货号 B057159
CAS 编号: 529511-79-3
分子量: 1089.3 g/mol
InChI 键: OBFUDFUBQNPMRQ-FTIILNKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beloranib hemioxalate is a synthetic analog of fumagillin, an antimicrobial compound initially isolated from the fungus Aspergillus fumigatus. It is known for its potential as an antiangiogenic and anti-obesity agent due to its role as an irreversible inhibitor of methionine aminopeptidase 2 (METAP2). This enzyme plays a crucial role in angiogenesis and is implicated in various cancers and obesity-related conditions (Definitions, 2020).

Synthesis Analysis

Beloranib hemioxalate is a derivative of fumagillin, which was discovered to inhibit angiogenesis four decades after its initial identification. This discovery led to the synthesis of fumagillin analogs, including beloranib, aiming to harness its antiangiogenic properties for potential treatments for cancer and, later on, obesity due to its effects on weight reduction and adipose tissue loss in animal models (Howland, 2015).

Molecular Structure Analysis

Beloranib's molecular structure, based on the fumagillin framework, is designed to target and inhibit METAP2. The structural modifications from fumagillin to beloranib aim to improve its specificity and reduce adverse effects. This strategic alteration enhances its antiangiogenic and anti-obesity activities by inhibiting endothelial cell growth and modulating fat tissue signaling pathways (Proietto et al., 2018).

Chemical Reactions and Properties

Beloranib undergoes specific interactions with METAP2, leading to the inhibition of endothelial cell proliferation and angiogenesis. Its chemical properties allow it to irreversibly bind to METAP2, blocking its function and affecting the ERK1/2 signaling pathway, crucial in fat tissue of obese individuals. This results in significant weight loss and reduction in adiposity in treated subjects, demonstrating its unique chemical interactions and biological effects (Joharapurkar et al., 2014).

Physical Properties Analysis

While specific details on the physical properties of beloranib hemioxalate such as solubility, melting point, and stability are not directly provided in the available literature, its development as a pharmaceutical compound suggests it possesses suitable properties for formulation into injectable forms. These properties are critical for its bioavailability and efficacy in clinical applications.

Chemical Properties Analysis

The chemical properties of beloranib, including its mechanism of action as a METAP2 inhibitor, play a crucial role in its therapeutic effects. Its ability to induce liver fat utilization and reduce cholesterol and fatty acid synthesis highlights its potential in treating obesity and related metabolic disorders. The irreversible inhibition of METAP2 by beloranib leads to changes in cellular processes that contribute to its antiangiogenic and anti-obesity effects (Definitions, 2020).

科学研究应用

  1. 肥胖症的治疗: 作为蛋氨酸氨肽酶 2 (MetAP2) 抑制剂,贝洛尼布在减轻体重方面显示出显着的潜力,且没有严重的副作用。它通过抑制脂肪组织中的病理性血管生成起作用,这是一种新的外周减重机制。其在减重方面的疗效已在临床前和临床药理学研究中得到证实 (Joharapurkar, Dhanesha, & Jain, 2014).

  2. 对糖尿病和肥胖症的疗效: 一项评估贝洛尼布对肥胖和 2 型糖尿病患者的临床试验报告了显着的体重减轻和 HbA1c 水平的改善。该试验强调了 MetAP2 抑制剂在产生有意义的体重减轻和 HbA1c 改善方面的新机制 (Proietto et al., 2018).

  3. 安全性和耐受性: 尽管其疗效,但贝洛尼布的开发因治疗个体与安慰剂之间静脉血栓栓塞事件的不平衡而停止。这引发了对其安全性概况的担忧 (Proietto et al., 2018).

  4. 历史视角和发展: 贝洛尼布的历史起源于抗菌化合物烟曲霉素,从潜在的癌症治疗到肥胖和代谢紊乱治疗的历程得到了详细描述。I 期和 II 期研究发现显着的体重减轻和耐受性,证明了其临床开发的合理性 (Howland, 2015).

  5. 与其他 MetAP2 抑制剂的比较: 已进行贝洛尼布与其他 MetAP2 抑制剂(如 ZGN-1061)的比较研究,以评估疗效和安全性。这些研究有助于了解与 MetAP2 抑制相关的治疗潜力和安全性问题 (Burkey et al., 2018).

  6. 治疗下丘脑损伤相关性肥胖的潜力: 一项研究评估了贝洛尼布在患有下丘脑损伤相关性肥胖症患者中的疗效、安全性和耐受性,这种情况通常对治疗有抵抗力。这突出了贝洛尼布在利基但重要领域的具体应用 (Shoemaker et al., 2017).

  7. 总体概述和新兴趋势: 讨论了贝洛尼布作为一类新药在其他新兴抗肥胖分子中的作用,概述了其在肥胖症治疗更大格局中的地位 (George, Rajaram, & Shanmugam, 2014).

安全和危害

In a 12-week phase II study, beloranib produced clinically and statistically significant weight loss and corresponding improvements in cardiometabolic risk factors . Beloranib appeared safe, and the 0.6 and 1.2 mg doses were generally well tolerated . The 2.4 mg dose was associated with increased sleep latency and mild to moderate gastrointestinal adverse events over the first month of treatment .

属性

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6.C2H2O4/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b14-10+;/t23-,24-,26-,27-,28+,29+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFUDFUBQNPMRQ-FTIILNKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200996
Record name Beloranib hemioxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71811218

CAS RN

529511-79-3
Record name Beloranib hemioxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beloranib hemioxalate
Reactant of Route 2
Reactant of Route 2
Beloranib hemioxalate
Reactant of Route 3
Reactant of Route 3
Beloranib hemioxalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Beloranib hemioxalate
Reactant of Route 5
Beloranib hemioxalate
Reactant of Route 6
Reactant of Route 6
Beloranib hemioxalate

Citations

For This Compound
3
Citations
J Gras - Drugs of the Future, 2014 - access.portico.org
… In ARC mice beloranib hemioxalate treatment caused a greater core temperature, suggesting that beloranib hemioxalate treatment induces an increase in energy expenditure (19). …
Number of citations: 2 access.portico.org
J Rohn - Nature biotechnology, 2011 - go.gale.com
… The most potent and effective MetAP2 inhibitor available for in-licensing, ZGN-433 (beloranib hemioxalate), came with two fringe benefits: pharmaceutical-grade production capacity …
Number of citations: 3 go.gale.com
L Guterman - Chem. Eng. News, 2011 - cendevqa.acs.org
… Zafgen, a small pharmaceutical company in Cambridge, Mass., sees high selectivity and low toxicity with its covalent molecule for treating obesity, beloranib hemioxalate, also known as …
Number of citations: 33 cendevqa.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。